2-((4-Methoxybenzyl)oxy)acetic acid
Overview
Description
2-((4-Methoxybenzyl)oxy)acetic acid, also known as (4-甲氧基苄氧基)乙酸, is a chemical compound with the CAS number 88920-24-5 . It has a molecular weight of 196.2 .
Synthesis Analysis
The synthesis of this compound involves several precursors such as Bromoacetic acid, 4-Methoxybenzyl, Chloroacetic acid, Glycolic acid, and ethyl 2-bromoacetate .Molecular Structure Analysis
The molecular formula of this compound is C10H12O4 . The InChI code is 1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact reactions depend on the specific synthesis route used.Physical and Chemical Properties Analysis
This compound has a density of 1.198 g/cm3 and a boiling point of 367.4ºC at 760 mmHg . It is typically a white to yellow powder or crystals or liquid .Scientific Research Applications
Synthesis of New Compounds
Researchers have developed methods to synthesize new compounds using derivatives similar to "2-((4-Methoxybenzyl)oxy)acetic acid". For example, the synthesis of new 1,3-oxazepine compounds from new imines showcases the utility of such derivatives in preparing compounds with potential biological activities, including antibiotic properties. These syntheses involve complex reactions starting from Schiff bases, indicating the compound's relevance in creating new molecular structures with significant bioactivity potential (Abood, 2010).
Catalysis and Reaction Development
The compound and its derivatives have been explored in catalysis and reaction development, demonstrating their versatility in organic synthesis. For instance, the selective oxidation and deprotection of para-methoxybenzylic positions indicate the compound's utility in synthetic chemistry for modifying and protecting functional groups during complex syntheses (Lin et al., 2018).
Antimicrobial and Anticancer Activity
Several studies have focused on the antimicrobial and anticancer activities of derivatives related to "this compound". Compounds synthesized from similar structures have shown significant antimicrobial activity against a range of pathogens, including mycobacteria, highlighting their potential in developing new antimicrobial agents (Krátký et al., 2017). Moreover, some derivatives have been evaluated for their anticancer properties, suggesting the relevance of these compounds in medicinal chemistry for discovering novel anticancer agents (Bekircan et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-2-8(3-5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXTXCKLOBWPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446045 | |
Record name | [(4-Methoxyphenyl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88920-24-5 | |
Record name | [(4-Methoxyphenyl)methoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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